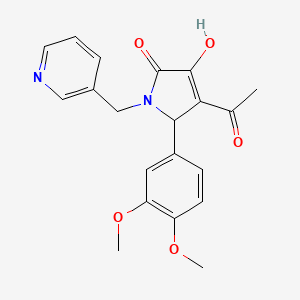
N-(2-methoxyphenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxyphenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a methoxyphenyl group, a nitro-substituted triazole ring, and an acetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.
Nitration: The triazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Acetamide Formation: The final step involves the reaction of the nitrated triazole with 2-methoxyphenylacetic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
N-(2-methoxyphenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic conditions.
Major Products
Oxidation: Formation of 2-hydroxyphenyl or 2-formylphenyl derivatives.
Reduction: Formation of amino-substituted triazole derivatives.
Substitution: Formation of various substituted acetamides.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of N-(2-methoxyphenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide would depend on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial enzymes or cell membranes, disrupting their function. If it has anticancer properties, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
N-(2-methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
N-(2-hydroxyphenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide: Contains a hydroxyl group instead of a methoxy group, potentially altering its solubility and reactivity.
N-(2-methoxyphenyl)-2-(3-amino-1H-1,2,4-triazol-1-yl)acetamide: Contains an amino group instead of a nitro group, which may affect its chemical and biological properties.
Uniqueness
N-(2-methoxyphenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide is unique due to the presence of both a methoxyphenyl group and a nitro-substituted triazole ring. This combination of functional groups can impart distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
特性
分子式 |
C11H11N5O4 |
|---|---|
分子量 |
277.24 g/mol |
IUPAC名 |
N-(2-methoxyphenyl)-2-(3-nitro-1,2,4-triazol-1-yl)acetamide |
InChI |
InChI=1S/C11H11N5O4/c1-20-9-5-3-2-4-8(9)13-10(17)6-15-7-12-11(14-15)16(18)19/h2-5,7H,6H2,1H3,(H,13,17) |
InChIキー |
ARUWGFBKYWFXFT-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1NC(=O)CN2C=NC(=N2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tetramethyl 6'-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-8'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11619904.png)
![2-[(4-methoxybenzyl)thio]-N'-(1-methylpiperidin-4-ylidene)acetohydrazide](/img/structure/B11619910.png)
![4-({[(2E)-4-oxo-2-{(2E)-[1-(thiophen-2-yl)ethylidene]hydrazinylidene}-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid](/img/structure/B11619918.png)
methanone](/img/structure/B11619923.png)
![(5Z)-3-Butyl-5-({1-phenyl-3-[4-(1-piperidinylsulfonyl)phenyl]-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11619925.png)
![3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-benzylpiperazin-1-yl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11619930.png)
![methyl {[3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B11619932.png)
![N-(furan-2-ylmethyl)-6-imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11619941.png)
![(5E)-3-benzyl-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11619949.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11619954.png)
![6-imino-7-(2-methoxyethyl)-13-methyl-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11619955.png)
![2-{[3-cyano-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B11619960.png)
![methyl 4-(3-chloro-5-ethoxy-4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11619969.png)

